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molecular formula C6H3F2NO3 B146620 2,4-Difluoro-6-nitrophenol CAS No. 364-31-8

2,4-Difluoro-6-nitrophenol

Cat. No. B146620
M. Wt: 175.09 g/mol
InChI Key: MZVKNFPDQWHQKT-UHFFFAOYSA-N
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Patent
US07005553B2

Procedure details

To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature was added tetrabutylammoniumhydrogen sulphate (0.085 g, 5 mol %) followed by isopropyl nitrate (1.31 g, 12.5 mmol). Sulphuric acid (96%, 0.65 mL) was then added dropwise to the mixture causing gentle reflux of the solvent. The reaction mixture was then stirred for fifteen minutes and then poured onto water (50 mL). The phases were separated and the aqueous phase was extracted by dichloromethane (10 mL). The combined organic layers were washed by brine, dried over anhydrous sodium sulphate and filtered through a short pad of silica gel. Evaporation of the solvent (40° C., water aspirator pressure) afforded a yellow solid, identified by NMR as the title compound (0.73 g, 83%). (ortho-selectivity 100%, no nitro-isomers detected).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.085 g
Type
catalyst
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[N+:10]([O-])([O:12]C(C)C)=[O:11].S(=O)(=O)(O)O>ClCCl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[C:3]=1[OH:9] |f:4.5|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)O
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.085 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
1.31 g
Type
reactant
Smiles
[N+](=O)(OC(C)C)[O-]
Step Three
Name
Quantity
0.65 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
causing gentle reflux of the solvent
ADDITION
Type
ADDITION
Details
poured onto water (50 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted by dichloromethane (10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed by brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered through a short pad of silica gel
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent (40° C., water aspirator pressure)
CUSTOM
Type
CUSTOM
Details
afforded a yellow solid

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)F)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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